Taltsv
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Overview
Description
The compound “Taltsv” is a peptide composed of six amino acids: tyrosine, asparagine, leucine, threonine, serine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Taltsv” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, making them suitable for producing peptides for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Peptides like “Taltsv” can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds between cysteine residues (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to introduce new properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Peptides like “Taltsv” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis, folding, and stability.
Biology: Serve as substrates or inhibitors for enzymes, helping to elucidate enzyme mechanisms and functions.
Medicine: Potential therapeutic agents for diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of peptides like “Taltsv” depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, tyrosine residues can be phosphorylated, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tyr-gly-gly-phe-met: Another peptide with different amino acid composition.
Ala-gly-ser-thr-tyr: A peptide with a similar length but different sequence.
Uniqueness
The uniqueness of “Taltsv” lies in its specific sequence, which determines its structure, function, and interactions with other molecules. This sequence-specificity allows it to be used in targeted applications, distinguishing it from other peptides with different sequences.
Properties
CAS No. |
71487-43-9 |
---|---|
Molecular Formula |
C31H49N7O11 |
Molecular Weight |
695.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H49N7O11/c1-14(2)10-20(35-27(44)21(12-23(33)42)34-26(43)19(32)11-17-6-8-18(41)9-7-17)28(45)38-25(16(5)40)30(47)36-22(13-39)29(46)37-24(15(3)4)31(48)49/h6-9,14-16,19-22,24-25,39-41H,10-13,32H2,1-5H3,(H2,33,42)(H,34,43)(H,35,44)(H,36,47)(H,37,46)(H,38,45)(H,48,49)/t16-,19+,20+,21+,22+,24+,25+/m1/s1 |
InChI Key |
XALFCHBBUSVMCF-WZLZMYGESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YNLTSV |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TALTSV Tyr-Asn-Leu-Thr-Ser-Val tyrosyl-asparginyl-leucyl-threonyl-seryl-valine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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